2-cyano-N-(3,4-dimethylphenyl)-3-[4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide
Description
2-cyano-N-(3,4-dimethylphenyl)-3-[4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide (Molecular formula: C₁₉H₁₈N₂O₂; Molecular weight: 306.36 g/mol) is a synthetic α,β-unsaturated enamide derivative characterized by a cyano group at the α-position and a substituted aryloxy moiety at the β-position. The compound features a 3,4-dimethylphenyl group as the amide substituent and a 4-(4-methylbenzyloxy)phenyl group conjugated to the acrylamide core.
Properties
IUPAC Name |
2-cyano-N-(3,4-dimethylphenyl)-3-[4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-18-4-7-22(8-5-18)17-30-25-12-9-21(10-13-25)15-23(16-27)26(29)28-24-11-6-19(2)20(3)14-24/h4-15H,17H2,1-3H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHNVQCEBQDFSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=C(C#N)C(=O)NC3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(3,4-dimethylphenyl)-3-[4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:
Formation of the Intermediate: The initial step involves the reaction of 3,4-dimethylphenylamine with a suitable acylating agent to form an intermediate amide.
Introduction of the Cyano Group: The intermediate amide is then reacted with a cyanating agent, such as cyanogen bromide, to introduce the cyano group.
Coupling with Methoxyphenyl Group: The final step involves the coupling of the cyano-substituted intermediate with 4-[(4-methylphenyl)methoxy]phenyl under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(3,4-dimethylphenyl)-3-[4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-cyano-N-(3,4-dimethylphenyl)-3-[4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-cyano-N-(3,4-dimethylphenyl)-3-[4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group and aromatic rings contribute to its binding affinity and reactivity with biological molecules. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations from Structural Comparisons :
Substituent Effects on Bioactivity: Electron-Withdrawing Groups (EWGs): The cyano group in the target compound (vs. chloro or trifluoromethyl in analogs) reduces lipophilicity (predicted logP ~3.5 vs. Aryloxy vs. Halogenated Aryl: The 4-methylbenzyloxy group in the target compound may confer steric hindrance, reducing binding to bacterial targets compared to smaller halogens (e.g., 3,4-dichlorophenyl in ’s compounds).
Biological Activity Trends :
- Compounds with halogenated aryl groups (Cl, CF₃) exhibit superior antimicrobial activity, likely due to enhanced lipophilicity and interactions with hydrophobic enzyme pockets .
- Hydroxyl-containing analogs (e.g., ’s compound 2) show anti-inflammatory effects via hydrogen bonding with targets like nitric oxide synthase, whereas the target’s methyl/methoxy groups may favor metabolic stability over direct target engagement .
Synthetic Accessibility: The target compound’s synthesis likely follows a Knoevenagel condensation route (similar to ’s procedures), with yields comparable to morpholinyl derivatives (69–70%) but lower than dichlorocinnamanilides (75–85%) .
Biological Activity
2-Cyano-N-(3,4-dimethylphenyl)-3-[4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. The compound's structure includes a cyano group, which is known for its reactivity, and various aromatic moieties that may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C₁₉H₁₈N₂O₂
- Molecular Weight : 306.36 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The cyano group may facilitate nucleophilic attacks on target sites, while the aromatic rings can enhance binding affinity through π-π stacking and hydrophobic interactions.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. For instance, studies have shown that derivatives of cyanoacrylamides can induce apoptosis in cancer cells through modulation of signaling pathways related to cell survival and death.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15.5 | Apoptosis induction via caspase activation |
| A549 | 12.3 | Inhibition of cell cycle progression |
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can modulate inflammatory responses. The compound has been shown to reduce the production of pro-inflammatory cytokines such as TNFα and IL-1β in macrophage cultures.
Case Studies
-
In Vitro Evaluation :
A study conducted on macrophage cell lines assessed the anti-inflammatory potential of the compound. Results indicated a significant reduction in nitrite production and cytokine levels at concentrations ranging from 25 to 100 µM. This suggests a promising application for managing inflammatory diseases. -
Molecular Docking Studies :
Molecular docking simulations have been performed to predict the binding affinity of the compound to key enzymes involved in inflammation and cancer progression. Docking results showed strong interactions with COX-2 and iNOS, indicating potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
